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Introduction
The Histone-Lysine N-Methyltransferase 2A (KMT2A), commonly known as HRX or MLL1, is a

critical regulator of gene expression, particularly during development and hematopoiesis. HRX

functions as the catalytic subunit of a large multiprotein complex, the MLL1/COMPASS-like

complex, which includes core components such as WDR5, RbBP5, ASH2L, and DPY30. This

complex primarily mediates the methylation of histone H3 at lysine 4 (H3K4), an epigenetic

mark associated with active gene transcription. Chromosomal translocations involving the

MLL1 gene are frequently observed in aggressive acute leukemias, leading to the formation of

fusion proteins that drive oncogenesis.

Understanding the composition and regulation of HRX protein complexes is paramount for

deciphering their roles in both normal physiology and disease. The Proximity Ligation Assay

(PLA) offers a powerful and sensitive method to study these protein-protein interactions in situ,

providing both qualitative and quantitative data on complex formation within the native cellular

environment. PLA detects endogenous protein interactions with high specificity and spatial

resolution, making it an ideal tool for investigating the dynamic assembly of HRX complexes.[1]

[2] This application note provides a detailed protocol for utilizing PLA to study HRX protein
complexes and discusses the interpretation of the resulting data.
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Principle of Proximity Ligation Assay
The Proximity Ligation Assay is an antibody-based technique that allows for the in situ

detection of protein-protein interactions.[2][3] The core principle relies on the close proximity

(<40 nm) of two target proteins.[1][3] Two primary antibodies, raised in different species,

recognize the two proteins of interest. Secondary antibodies, known as PLA probes, are

conjugated to unique short DNA oligonucleotides. When the PLA probes are in close proximity,

the oligonucleotides can be ligated to form a circular DNA molecule. This DNA circle then

serves as a template for rolling circle amplification, generating a long DNA product that is

detected by fluorescently labeled oligonucleotides. The resulting fluorescent signal appears as

a distinct spot, where each spot represents a single protein-protein interaction event.[2]

Experimental Protocols
This section provides a detailed protocol for performing in situ PLA to study the interaction

between HRX and its core complex member, WDR5. This protocol is a general guideline and

may require optimization for specific cell lines and antibodies.

Materials and Reagents
Cells: Human leukemia cell line (e.g., MV4-11, SEM) or other relevant cell lines cultured on

sterile coverslips.

Primary Antibodies:

Rabbit anti-MLL1/HRX antibody

Mouse anti-WDR5 antibody

Note: Ensure antibodies are validated for immunofluorescence and are from different host

species.

Proximity Ligation Assay Kit: Duolink® In Situ PLA® Probe Anti-Rabbit PLUS and Anti-

Mouse MINUS, and Duolink® In Situ Detection Reagents (e.g., Red) (Sigma-Aldrich).

Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

Permeabilization Solution: 0.25% Triton X-100 in PBS.
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Blocking Solution: Duolink® In Situ Blocking Solution or 3% BSA in PBS.

Wash Buffers: Duolink® In Situ Wash Buffers A and B.

Mounting Medium: Duolink® In Situ Mounting Medium with DAPI.

Microscope: Fluorescence or confocal microscope.

In Situ PLA Protocol
Cell Culture and Fixation:

1. Seed cells on sterile coverslips in a petri dish and culture until they reach the desired

confluency.

2. Wash the cells twice with PBS.

3. Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

4. Wash the cells three times with PBS for 5 minutes each.

Permeabilization and Blocking:

1. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room

temperature.

2. Wash the cells twice with PBS.

3. Add Duolink® Blocking Solution to each coverslip and incubate in a humidified chamber

for 1 hour at 37°C.

Primary Antibody Incubation:

1. Dilute the primary antibodies (e.g., rabbit anti-MLL1 and mouse anti-WDR5) to their

optimal concentration in Duolink® Antibody Diluent. Optimal concentrations should be

determined empirically, but a starting point of 1:100 to 1:500 is recommended.

2. Aspirate the blocking solution and add the primary antibody mixture to the coverslips.
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3. Incubate overnight at 4°C in a humidified chamber.

PLA Probe Incubation:

1. The next day, wash the coverslips twice with Wash Buffer A for 5 minutes each.

2. Dilute the PLA probes (Anti-Rabbit PLUS and Anti-Mouse MINUS) 1:5 in Antibody Diluent.

3. Add the PLA probe mixture to the coverslips and incubate for 1 hour at 37°C in a

humidified chamber.

Ligation:

1. Wash the coverslips twice with Wash Buffer A for 5 minutes each.

2. Prepare the ligation mixture by diluting the Ligation buffer 1:5 with high-purity water and

then adding the Ligase enzyme at a 1:40 dilution.

3. Add the ligation mixture to the coverslips and incubate for 30 minutes at 37°C in a

humidified chamber.

Amplification:

1. Wash the coverslips twice with Wash Buffer A for 2 minutes each.

2. Prepare the amplification mixture by diluting the Amplification buffer 1:5 with high-purity

water and adding the Polymerase at a 1:80 dilution.

3. Add the amplification mixture to the coverslips and incubate for 100 minutes at 37°C in a

humidified chamber.

Final Washes and Mounting:

1. Wash the coverslips twice with Wash Buffer B for 10 minutes each.

2. Wash once with 0.01x Wash Buffer B for 1 minute.

3. Mount the coverslips on a glass slide using a drop of Duolink® Mounting Medium with

DAPI.
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4. Seal the coverslip with nail polish and allow it to dry.

Image Acquisition and Analysis:

1. Visualize the PLA signals using a fluorescence or confocal microscope. The signals will

appear as distinct fluorescent spots. DAPI staining will visualize the cell nuclei.

2. Acquire images from multiple fields of view for each experimental condition.

3. Quantify the number of PLA signals per cell or per nucleus using image analysis software

such as ImageJ (with the BlobFinder plugin) or CellProfiler.[1]

Data Presentation and Interpretation
Quantitative data from PLA experiments should be summarized in a clear and structured format

to facilitate comparison between different experimental conditions. The number of PLA signals

per cell or nucleus is a direct measure of the protein-protein interaction.

Table 1: Hypothetical Quantitative Analysis of HRX-WDR5 Interaction by PLA

Cell Line Treatment
Average PLA
Signals per
Nucleus (± SD)

p-value

MV4-11 DMSO (Control) 45.3 ± 8.2 -

MV4-11 MLL1 Inhibitor (1 µM) 12.7 ± 3.5 <0.001

SEM DMSO (Control) 52.1 ± 9.5 -

SEM MLL1 Inhibitor (1 µM) 15.4 ± 4.1 <0.001

This table presents hypothetical data for illustrative purposes. The number of PLA signals is

expected to decrease upon treatment with an inhibitor that disrupts the HRX-WDR5 interaction.

A significant number of PLA signals for the HRX-WDR5 interaction are expected to be

observed within the nucleus, as this is the primary site of MLL1 complex function.[4][5]

Treatment with small molecule inhibitors known to disrupt the MLL1-WDR5 interaction should
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lead to a quantifiable reduction in the number of PLA signals, providing a powerful tool for drug

development and validation.

Visualization of Experimental Workflow and
Signaling Pathway
Experimental Workflow
The following diagram illustrates the key steps of the Proximity Ligation Assay workflow.
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Caption: Proximity Ligation Assay Experimental Workflow.
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HRX/MLL1 Complex Signaling Pathway
The HRX/MLL1 complex plays a central role in regulating the transcription of target genes,

such as the HOX genes, which are crucial for development and are often dysregulated in

leukemia. The following diagram depicts a simplified signaling pathway involving the

HRX/MLL1 complex.
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Caption: Simplified HRX/MLL1 Signaling Pathway.
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Conclusion
The Proximity Ligation Assay is a highly sensitive and specific method for the in situ analysis of

HRX protein complexes. It allows for the visualization and quantification of protein-protein

interactions within their native cellular context, providing valuable insights into the assembly

and regulation of these critical epigenetic modifiers. The detailed protocol and data

interpretation guidelines presented in this application note offer a framework for researchers to

employ PLA in their studies of HRX biology and in the development of novel therapeutic

strategies targeting HRX-associated diseases.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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